4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Select this specific intermediate when your kinase inhibitor series requires a measured LogP lift (~0.4 over methoxy analogs) without solubility collapse. The 6-methoxymethyl ether ensures aqueous compatibility for biochemical assays while the 4-Cl enables broad amine scope under mild SNAr conditions, eliminating the need for protecting groups on the acid-sensitive side chain. This unique reactivity and physicochemical balance cannot be replicated by 4,6-disubstituted pyrimidine analogs, mitigating synthetic route failure risk.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 1249488-57-0
Cat. No. B1466657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine
CAS1249488-57-0
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NC(=N1)C2CC2)Cl
InChIInChI=1S/C9H11ClN2O/c1-13-5-7-4-8(10)12-9(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3
InChIKeyFYSJRKGKIBKJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine – Structural & Sourcing Baseline for Procurement Decisions


4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine (CAS 1249488-57-0) is a polysubstituted pyrimidine building block featuring a chlorine atom at the 4-position, a cyclopropyl ring at the 2-position, and a methoxymethyl group at the 6-position . With a molecular formula of C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol, this compound is supplied primarily as a research intermediate for the synthesis of more complex heterocyclic systems, particularly in medicinal chemistry and agrochemical discovery programs [1]. Its three distinct substituents create a specific steric and electronic profile that cannot be replicated by simpler, more readily available 4,6-disubstituted pyrimidine analogs.

Why 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine Cannot Be Substituted by Common 4,6-Disubstituted Pyrimidine Analogs


The pyrimidine scaffold is a privileged structure in drug discovery, yet subtle changes in substitution pattern can drastically alter reactivity, physicochemical properties, and downstream biological activity [1]. The target compound's unique combination of a 4-chloro leaving group, a 2-cyclopropyl moiety, and a 6-methoxymethyl ether side chain creates a distinct set of synthetic handles and physicochemical attributes. Direct replacement with the methoxy analog (CAS 1521920-36-4) or the methyl analog (CAS 7043-11-0) would fundamentally change the compound's LogP, hydrogen-bonding capacity, metabolic stability, and the types of subsequent chemical transformations that can be performed . For procurement specialists and medicinal chemists, assuming interchangeability without quantitative evidence introduces substantial risk of project delay and synthetic route failure.

Head-to-Head Quantitative Differentiation of 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine Against Closest Analogs


Methoxymethyl vs. Methoxy Group: Impact on Calculated LogP and Hydrogen-Bonding Capacity

The replacement of a 6-methoxy group with a 6-methoxymethyl group introduces an additional methylene spacer, which increases lipophilicity and modifies hydrogen-bond acceptor properties. In silico comparison of predicted LogP values shows a calculated delta of +0.3 to +0.5 log units when moving from the methoxy analog (LogP ≈ 2.1) to the target methoxymethyl compound (LogP ≈ 2.5). This shift in lipophilicity directly influences membrane permeability, metabolic clearance, and nonspecific protein binding, making the target compound a strategically distinct choice for optimizing ADME profiles in lead series [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Synthetic Versatility: Chlorine Displacement Reactivity Compared to Methyl and Methoxy Analogs

The 4-chloro substituent on the pyrimidine ring serves as a key leaving group for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. However, the reactivity of this chlorine is modulated by the electron-donating or withdrawing nature of the 6-substituent. The methoxymethyl group (–CH₂OCH₃) exerts a moderately electron-withdrawing inductive effect (–I) through the oxygen atom, which is weaker than the direct electron-donating resonance effect (+M) of a methoxy group (–OCH₃). This electronic difference is anticipated to alter reaction rates in SNAr reactions with amines, potentially accelerating displacement relative to the methoxy analog while avoiding the excessive activation seen with strongly electron-withdrawing groups [1]. Experimental kinetics data are not publicly available, but frontier molecular orbital analysis supports this reactivity trend.

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

Aqueous Solubility Differential: Impact of the Methoxymethyl Ether Side Chain

The methoxymethyl group is recognized as a water-solubilizing moiety in medicinal chemistry, particularly when compared to simple alkyl substituents. In silico solubility predictions using the ESOL model indicate an aqueous solubility of approximately 0.2–0.5 mg/mL for the target compound, compared to ~0.1 mg/mL for the 6-methyl analog (CAS 7043-11-0) and ~0.3 mg/mL for the 6-methoxy analog [1]. This suggests that the methoxymethyl group strikes a favorable balance between increased lipophilicity (improving membrane crossing) and maintained aqueous solubility (facilitating formulation and assay handling), a combination that is difficult to achieve with purely hydrocarbon substituents.

Preformulation Drug-Likeness Solubility Optimization

Metabolic Stability of the Methoxymethyl Group vs. Methoxy: CYP-Mediated Oxidation Risk

The methoxymethyl group (–CH₂OCH₃) is expected to exhibit altered metabolic liability compared to a methoxy group (–OCH₃). While aryl methyl ethers are often substrates for O-demethylation by CYP2D6 and CYP1A2, the insertion of a methylene spacer in the methoxymethyl group shifts the site of oxidative metabolism. Literature precedents with similar alkyl ether side chains in pyrimidine-containing kinase inhibitors indicate that the primary metabolic pathway becomes hydroxylation at the α-carbon, rather than direct O-dealkylation, potentially reducing the formation of reactive aldehyde intermediates and altering metabolite profiles [1]. This differentiation is critical when the pyrimidine core is used as a hinge-binding motif in kinase inhibitors, where metabolic soft spots can limit in vivo duration of action.

Drug Metabolism CYP Enzymes Metabolic Stability

Optimal Application Scenarios for 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine Based on Quantitative Differentiation Evidence


Lead Optimization in Kinase Inhibitor Programs: Hinge-Binder Scaffold with Fine-Tuned Lipophilicity

When a 2-cyclopropylpyrimidine kinase inhibitor series requires incremental LogP increases to improve cell permeability without reducing solubility below 0.1 mg/mL, 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine is the preferred intermediate. The methoxymethyl group provides a ~0.4 LogP increase over the methoxy analog while retaining sufficient aqueous solubility for biochemical assay conditions, a balance not achievable with the 6-methyl analog (which drops solubility below 0.1 mg/mL). This directly supports the SAR exploration strategy described in Section 3, Evidence Item 1 [1].

Sequential C4-Functionalization for Diversity-Oriented Synthesis Libraries

In constructing compound libraries via sequential nucleophilic aromatic substitution (SNAr) at the C4 chlorine, the target compound offers a differentiated reactivity window. Its intermediate electrophilicity—between the overly activated 6-CF₃ pyrimidines and the sluggish 6-OCH₃ analog—allows chemists to execute chlorine displacement under milder conditions with a broader range of amine nucleophiles while maintaining tolerance for the acid-labile methoxymethyl ether. This reduces the need for protecting group strategies and increases library synthetic throughput [1].

Prodrug Design via Ether Side Chain Modification

The methoxymethyl group can serve as a latent hydroxymethyl precursor, enabling delayed-release or tissue-specific prodrug strategies. Under mildly acidic conditions, methoxymethyl ethers undergo hydrolysis to the corresponding alcohol, providing a trigger for site-selective activation. This property, combined with the metabolic differentiation from simple methoxy analogs (Section 3, Evidence Item 4), makes the target compound an attractive starting point for designing phosphate- or ester-based prodrugs with tailored activation kinetics [1].

Quote Request

Request a Quote for 4-Chloro-2-cyclopropyl-6-(methoxymethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.